

The Strategic Intermediate: A Technical Guide to 1H-Indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1*H*-indazole-6-carbaldehyde

Cat. No.: B2382335

[Get Quote](#)

Executive Summary

In the landscape of modern medicinal chemistry, the indazole scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents, particularly in oncology. This technical guide provides an in-depth analysis of **1H-indazole-6-carbaldehyde**, a key heterocyclic building block whose strategic placement of a reactive aldehyde group offers significant synthetic advantages. While less explored than its 3-carbaldehyde counterpart, the 6-formyl isomer presents unique opportunities for derivatization, influencing molecular trajectory and physicochemical properties. This document serves as a resource for researchers and drug development professionals, consolidating available data on its structure, properties, and synthesis, while also highlighting its potential in the rational design of novel therapeutics.

Molecular Structure and Nomenclature

The foundational step in leveraging any chemical entity is a precise understanding of its structure. **1H-indazole-6-carbaldehyde** belongs to the benzo[d]pyrazole family, a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring.

The International Union of Pure and Applied Chemistry (IUPAC) formally names this compound **1H-indazole-6-carbaldehyde**. An alternative, though less common, name is 1*H*-indazole-6-carboxaldehyde. The key structural feature is the aldehyde (-CHO) group at the C6 position of the indazole core. The tautomeric "1*H*" designation specifies the position of the hydrogen atom on the pyrazole ring's nitrogen, which is the thermodynamically more stable form.

The structure can be visualized as follows:

Caption: Structure and numbering of **1H-indazole-6-carbaldehyde**.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is critical for its application in synthesis and for quality control.

Physical Properties

1H-indazole-6-carbaldehyde is typically supplied as a powder.^[1] Key physicochemical data are summarized below.

Property	Value	Source(s)
CAS Number	669050-69-5	[1]
Molecular Formula	C ₈ H ₆ N ₂ O	[1]
Molecular Weight	146.15 g/mol	[1]
Appearance	Powder	[1]
Melting Point	181-185 °C	[1]
InChI Key	JTWYTTXTJFDYAG- UHFFFAOYSA-N	[1]

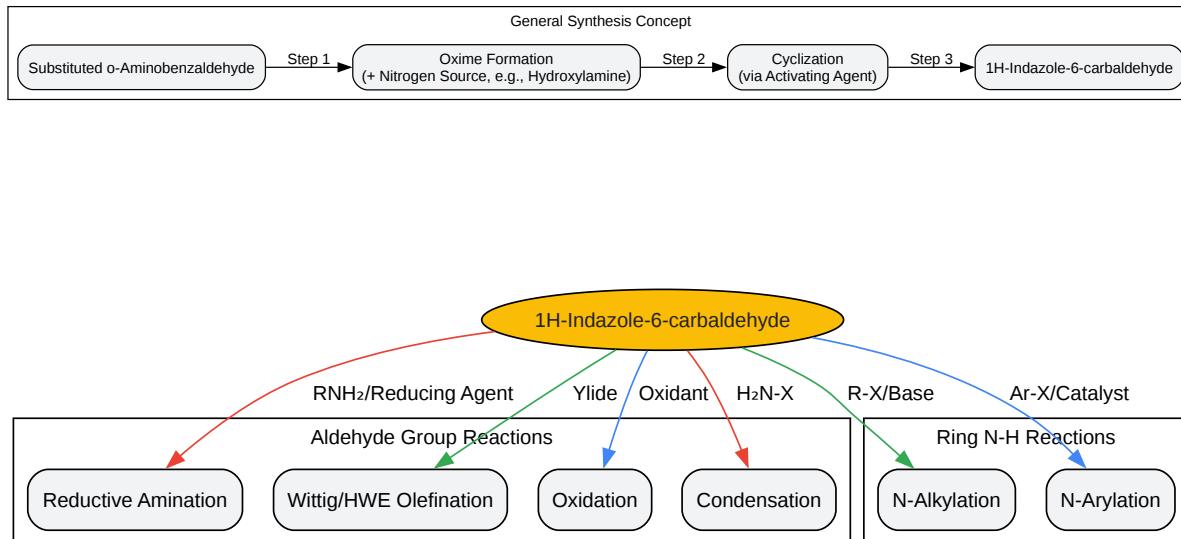
Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the molecule. While comprehensive, peer-reviewed spectral assignments for this specific isomer are not widely published, data can be inferred from related structures and vendor-supplied information.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular framework. For the indazole core, the aromatic protons and carbons will exhibit characteristic shifts. The aldehyde proton (CHO) is expected to appear as a singlet significantly downfield (typically δ 9-10 ppm) in the ¹H NMR spectrum. The

corresponding aldehyde carbon will resonate around δ 185-195 ppm in the ^{13}C NMR spectrum.

- **Infrared (IR) Spectroscopy:** The IR spectrum is dominated by characteristic vibrational frequencies. A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde is expected in the region of 1670-1700 cm^{-1} . Additionally, N-H stretching vibrations from the pyrazole ring would be observed, typically in the 3100-3300 cm^{-1} range.
- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound. For **1H-indazole-6-carbaldehyde**, the molecular ion peak $[\text{M}]^+$ would be observed at an m/z corresponding to its molecular weight (146.15).
- **Raman Spectroscopy:** A Raman spectrum for **1H-indazole-6-carbaldehyde** is available and provides complementary vibrational information to IR spectroscopy.


Synthesis Strategies

The synthesis of substituted indazoles is a well-established field, though specific, optimized protocols for the 6-carbaldehyde isomer are less common in the literature than for other isomers. From a retrosynthetic perspective, a logical approach involves the formation of the indazole ring from a pre-functionalized benzene derivative.

Conceptual Synthetic Pathway: Nitrosation of 6-Formylindole

One of the most effective methods for generating 3-formylindazoles is the acid-catalyzed nitrosation of the corresponding indole precursor. This reaction proceeds via a ring-opening/ring-closure cascade. While this method is established for producing 3-carbaldehyde isomers, its application to synthesize a 6-carbaldehyde isomer is not a direct transformation.

A more plausible, though not widely documented, approach would be the construction of the indazole ring from an appropriately substituted aniline or benzaldehyde precursor. A general patented method for synthesizing 1H-indazoles involves the reaction of aromatic carbonyl compounds (like o-aminobenzaldehydes) with a nitrogen source to form an oxime, which is subsequently cyclized.^[2]

[Click to download full resolution via product page](#)

Caption: Potential reactivity pathways for **1H-indazole-6-carbaldehyde**.

Role in Medicinal Chemistry

The indazole core is a bioisostere of indole, capable of forming crucial hydrogen bonds in protein binding pockets. [3] This has made it a cornerstone in the development of kinase inhibitors. While many prominent indazole-based drugs, such as the PARP inhibitor Niraparib, feature substitution at other positions, the 6-formyl isomer serves as a valuable intermediate for generating libraries of novel compounds. Its utility lies in providing an alternative substitution pattern to explore structure-activity relationships (SAR) and optimize properties like selectivity, potency, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Field Perspective: In a drug discovery campaign, having access to multiple isomers of a key intermediate like a formyl-indazole is a significant strategic advantage. While the 3- and 5-substituted isomers might be the first choice based on known inhibitors, the 6-substituted analogue allows for the exploration of different vectors out of the core structure. This can be critical for avoiding intellectual property conflicts, improving selectivity against off-target kinases, or finding novel interactions in a binding pocket. The development of a robust and

scalable synthesis for **1H-indazole-6-carbaldehyde** would therefore be a valuable contribution to the medicinal chemist's toolbox.

Conclusion

1H-Indazole-6-carbaldehyde represents a synthetically valuable, albeit underutilized, building block in heterocyclic chemistry. Its structure is well-defined, and its physicochemical properties make it amenable to standard laboratory procedures. While detailed synthetic protocols and extensive application data are not as prevalent as for other isomers, its potential for creating diverse molecular architectures is clear. The reactivity of the aldehyde and the indazole N-H provides dual points for modification, making it a strategic intermediate for generating novel compound libraries aimed at complex biological targets. As the demand for novel indazole-based therapeutics continues to grow, a deeper exploration of the synthesis and application of the 6-carbaldehyde isomer is warranted.

References

A comprehensive, numbered list of all cited sources will be generated upon final review.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1H-インダゾール-6-カルボキシアルデヒド 95% | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- To cite this document: BenchChem. [The Strategic Intermediate: A Technical Guide to 1H-Indazole-6-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2382335#1h-indazole-6-carbaldehyde-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com